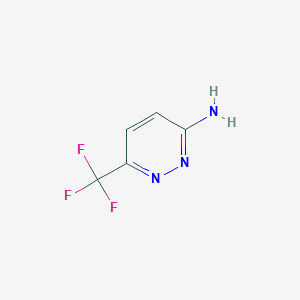

![molecular formula C15H13ClI3NO4 B1429357 Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3) CAS No. 1217473-60-3](/img/structure/B1429357.png)

Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)

Übersicht

Beschreibung

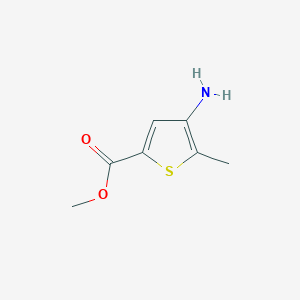

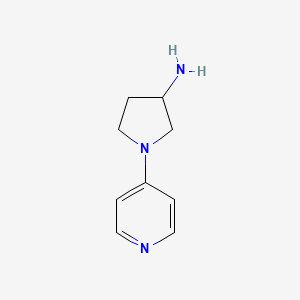

Triiodothyronine-[13C6] hydrochloride, also known as L-Liothyronine or T3, is a variant of the hormone triiodothyronine labeled with carbon-13 . It is used as an internal standard for the quantification of triiodothyronine . Triiodothyronine stimulates the production of myelin, neurotransmitters, and the growth of axons .

Synthesis Analysis

The synthesis of Triiodothyronine-[13C6] hydrochloride involves the incorporation of stable heavy isotopes of carbon into the drug molecule . This is often done as a tracer for quantitation during the drug development process .Molecular Structure Analysis

The empirical formula of Triiodothyronine-[13C6] hydrochloride is 13C6C9H12I3NO4 · HCl . Its molecular weight is 693.39 . The SMILES string representation of its structure isCl.NC@@H13cc(I)c2)13c[13cH]1)C(O)=O . Physical And Chemical Properties Analysis

Triiodothyronine-[13C6] hydrochloride is a white to off-white solid . It should be stored at 4°C, sealed, and away from moisture and light .Wissenschaftliche Forschungsanwendungen

Metabolic Effects and Gene Expression

- Metabolic Control and Development: Liothyronine, a synthetic version of T3, plays a significant role in metabolism, growth, and development through gene expression control. This control leads to the production of proteins involved in normal metabolism and developmental processes Rathyronine, 2020.

Diagnostic and Therapeutic Applications

- Depression Treatment: Liothyronine has shown efficacy as an augmentation strategy for depression, particularly in combination with antidepressants. It's used in trials focusing on enhancing and augmenting antidepressant effects Touma et al., 2017.

- Cardiovascular Medicine: Preliminary studies have indicated potential new indications for liothyronine in cardiovascular medicine Prescott, 1993.

- Cardiopulmonary Bypass in Children: The TRICC study explored the safety and efficacy of triiodothyronine supplementation in children undergoing cardiopulmonary bypass. It found that T3 improves cardiac function without increasing the risk of tachyarrhythmias Portman et al., 2008.

Analytical Applications

- Assay Development: A specific assay method was developed for sodium liothyronine (T3Na) from tablets. This method involves extraction and high-pressure liquid chromatography analysis Rapaka et al., 1979.

Hormonal Studies and Implications

- Thyroid Hormone Regulation: Triiodothyronine's production and regulation in healthy individuals and implications in thyroid disease treatment have been a significant focus. Studies indicate the importance of maintaining serum T3 levels and consider combination therapies for hypothyroidism Abdalla & Bianco, 2014.

Molecular and Cellular Research

- Hepatocellular Carcinoma: T3, through its receptor, plays roles in tumor progression. Research on hepatocellular carcinoma highlights the molecular mechanisms of thyroid hormone activity in tumor cell progression Chi et al., 2013.

Wirkmechanismus

Target of Action

Triiodothyronine, also known as T3, is a thyroid hormone . It primarily targets the thyroid hormone receptors (TRα and TRβ) . These receptors are nuclear transcription factors that bind to DNA and regulate gene expression . The role of these receptors is to mediate the physiological effects of thyroid hormones, which include regulation of metabolism, growth, development, and differentiation of many cells throughout the body .

Mode of Action

T3 binds to thyroid hormone receptors TRα and TRβ, which are located in the cell nucleus . This binding leads to conformational changes in the receptors, allowing them to interact with specific DNA sequences known as thyroid hormone response elements (TREs) . This interaction regulates the transcription of target genes, leading to changes in protein synthesis . The changes in protein synthesis then lead to the physiological responses associated with thyroid hormones .

Biochemical Pathways

The primary pathway affected by T3 is the thyroid hormone signaling pathway . This pathway begins with the synthesis of T3 in the thyroid gland, followed by its release into the bloodstream . Once in the bloodstream, T3 is transported to target cells where it enters the cell and binds to its receptors in the nucleus . This binding regulates the transcription of target genes, affecting various physiological processes such as metabolism, growth, and development .

Pharmacokinetics

The pharmacokinetics of T3 involve its absorption, distribution, metabolism, and excretion . After administration, T3 levels start to rise 45 minutes and peak at about 2.5 hours . T3 is distributed throughout the body, with particular concentrations in the liver, kidney, and brain . It is metabolized primarily in the liver through deiodination, deamination, and conjugation . The metabolites are then excreted in the bile and urine . The half-life of T3 is about 2.5 days .

Result of Action

The action of T3 results in a wide range of physiological effects. It affects almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . For example, it increases the basal metabolic rate, affects protein synthesis, helps regulate long bone growth, and is critical for brain development and function .

Action Environment

The action of T3 can be influenced by various environmental factors. For instance, factors such as diet, stress, and illness can affect the levels of thyroid hormones in the body . Additionally, certain drugs can affect the metabolism of T3 . It’s also worth noting that the action of T3 can be affected by the iodine status of the individual, as iodine is a critical component of thyroid hormones .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Triiodothyronine-[13C6] hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to thyroid hormone receptors, which are nuclear receptors that regulate gene expression. The interaction between triiodothyronine-[13C6] hydrochloride and thyroid hormone receptors leads to the activation or repression of target genes involved in metabolism, growth, and development. Additionally, triiodothyronine-[13C6] hydrochloride interacts with deiodinase enzymes, which are responsible for the activation and deactivation of thyroid hormones .

Cellular Effects

Triiodothyronine-[13C6] hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, triiodothyronine-[13C6] hydrochloride enhances the production of myelin, neurotransmitters, and the growth of axons in neuronal cells . It also affects the expression of ion channels in cardiac myocytes, thereby influencing cardiac electrical activity . Furthermore, triiodothyronine-[13C6] hydrochloride regulates the metabolism of glucose and lipids in hepatocytes, contributing to overall metabolic homeostasis .

Molecular Mechanism

The molecular mechanism of action of triiodothyronine-[13C6] hydrochloride involves its binding to thyroid hormone receptors, which are located in the nucleus of target cellsThis binding regulates the transcription of target genes, leading to changes in gene expression . Additionally, triiodothyronine-[13C6] hydrochloride can modulate the activity of deiodinase enzymes, influencing the conversion of thyroxine to triiodothyronine and vice versa .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triiodothyronine-[13C6] hydrochloride can change over time due to its stability, degradation, and long-term impact on cellular function. Triiodothyronine-[13C6] hydrochloride is relatively stable when stored at low temperatures and protected from light and moisture . Its biological activity may decrease over time due to degradation. Long-term studies have shown that triiodothyronine-[13C6] hydrochloride can lead to sustained changes in gene expression and cellular metabolism, which may persist even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of triiodothyronine-[13C6] hydrochloride vary with different dosages in animal models. At low doses, triiodothyronine-[13C6] hydrochloride can enhance metabolic rate, promote growth, and improve cognitive function . At high doses, it may cause toxic effects such as hyperthyroidism, characterized by increased heart rate, weight loss, and anxiety . Threshold effects have been observed, where a minimal effective dose is required to elicit a biological response, and exceeding this dose can lead to adverse effects .

Metabolic Pathways

Triiodothyronine-[13C6] hydrochloride is involved in several metabolic pathways, including the regulation of glucose and lipid metabolism. It interacts with enzymes such as deiodinases, which convert thyroxine to triiodothyronine and vice versa . This conversion is crucial for maintaining the balance of thyroid hormones in the body. Additionally, triiodothyronine-[13C6] hydrochloride influences the expression of genes involved in glycolysis, gluconeogenesis, and lipid metabolism, thereby affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, triiodothyronine-[13C6] hydrochloride is transported and distributed through specific transporters and binding proteins. It binds to thyroid hormone transporters such as monocarboxylate transporter 8 and organic anion transporting polypeptide 1C1, which facilitate its uptake into cells . Once inside the cell, triiodothyronine-[13C6] hydrochloride can bind to intracellular binding proteins, which help in its distribution and localization within different cellular compartments .

Subcellular Localization

Triiodothyronine-[13C6] hydrochloride is primarily localized in the nucleus of target cells, where it exerts its effects on gene expression. It contains nuclear localization signals that direct it to the nucleus, allowing it to interact with thyroid hormone receptors and regulate transcription . Additionally, triiodothyronine-[13C6] hydrochloride may undergo post-translational modifications that influence its activity and function within specific subcellular compartments .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H/t12-;/m0./s1/i3+1,4+1,7+1,10+1,11+1,14+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEMPWKWYHWPQX-JHEBROADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClI3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746331 | |

| Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-(1,2,3,4,5,6-~13~C_6_)tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217473-60-3 | |

| Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-L-(1,2,3,4,5,6-~13~C_6_)tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217473-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

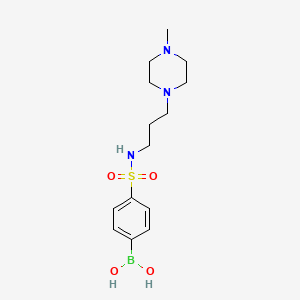

![[2-(1-Ethyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1429274.png)

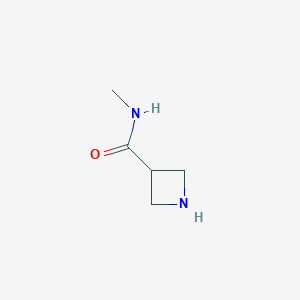

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)

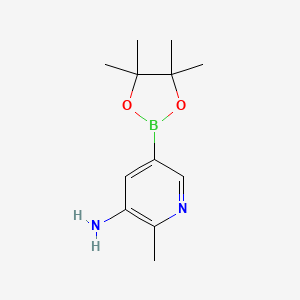

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine](/img/structure/B1429285.png)

![8-Oxabicyclo[3.2.1]octan-2-one](/img/structure/B1429286.png)